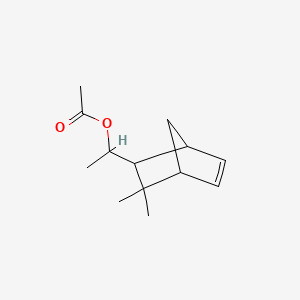

1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

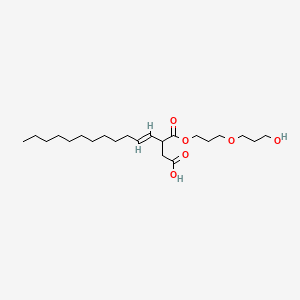

EINECS 286-313-5, also known as Glyceryl Stearate, is a monoester of stearic acid with glycerin. It is a fully plant-derived ingredient from sustainable raw materials, typically used as the primary emulsifier. Glyceryl Stearate is solid in the form of white flakes, soluble in fats, oils, and waxes, and insoluble in water .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Glyceryl Stearate is synthesized through the esterification of glycerin with stearic acid. This reaction typically occurs under acidic or basic conditions, with the use of catalysts to speed up the process. The reaction is carried out at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, Glyceryl Stearate is produced by heating glycerin and stearic acid together in the presence of a catalyst. The mixture is then subjected to vacuum distillation to remove any unreacted components and by-products. The final product is purified and solidified into white flakes for commercial use .

Análisis De Reacciones Químicas

Types of Reactions

Glyceryl Stearate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, Glyceryl Stearate can hydrolyze back into glycerin and stearic acid.

Oxidation: Exposure to oxygen can lead to the oxidation of the stearic acid component, forming peroxides and other oxidation products.

Esterification: Glyceryl Stearate can participate in further esterification reactions with other fatty acids or alcohols.

Common Reagents and Conditions

Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).

Oxidation: Oxygen or air, sometimes catalyzed by light or heat.

Esterification: Other fatty acids or alcohols, often in the presence of a catalyst like sulfuric acid.

Major Products Formed

Hydrolysis: Glycerin and stearic acid.

Oxidation: Peroxides and other oxidation products.

Esterification: Various esters depending on the fatty acid or alcohol used.

Aplicaciones Científicas De Investigación

Glyceryl Stearate has a wide range of applications in scientific research and industry:

Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.

Biology: Employed in the preparation of biological samples and as a component in cell culture media.

Medicine: Utilized in pharmaceutical formulations, particularly in topical creams and ointments.

Mecanismo De Acción

Glyceryl Stearate acts primarily as an emulsifier, helping to blend water and oil-based components in formulations. It works by reducing the surface tension between the two phases, allowing them to mix more easily. This compound also acts as an emollient, providing a smooth and soft texture to the skin when used in personal care products.

Comparación Con Compuestos Similares

Similar Compounds

Glyceryl Monostearate: Another ester of glycerin and stearic acid, but with a different ratio of components.

Glyceryl Distearate: Contains two stearic acid molecules esterified with glycerin.

Glyceryl Tristearate: Contains three stearic acid molecules esterified with glycerin.

Uniqueness

Glyceryl Stearate is unique due to its balanced properties as an emulsifier and emollient. It provides excellent stability to emulsions and enhances the texture and sensory profile of personal care products. Its plant-derived nature and sustainability make it a preferred choice in eco-friendly formulations .

Propiedades

Número CAS |

85204-18-8 |

|---|---|

Fórmula molecular |

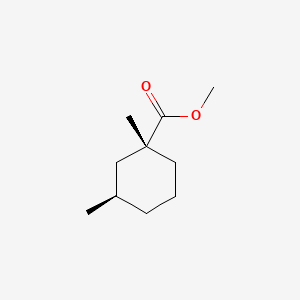

C13H20O2 |

Peso molecular |

208.30 g/mol |

Nombre IUPAC |

1-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethyl acetate |

InChI |

InChI=1S/C13H20O2/c1-8(15-9(2)14)12-10-5-6-11(7-10)13(12,3)4/h5-6,8,10-12H,7H2,1-4H3 |

Clave InChI |

ASHKOXCVKJACGB-UHFFFAOYSA-N |

SMILES canónico |

CC(C1C2CC(C1(C)C)C=C2)OC(=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)

![4-Isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-1-methylcyclohexane](/img/structure/B12677376.png)